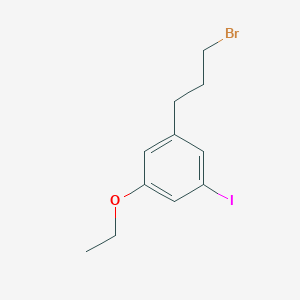
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the ethoxy group. One common method is the electrophilic aromatic substitution reaction where iodine and bromine are introduced to the benzene ring. The ethoxy group can be added via an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency. The use of solvents like xylene or toluene can also aid in the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce benzoic acids or phenols .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for halogen bonding interactions, which can influence its reactivity and binding properties. The ethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
1-Bromo-3-phenylpropane: Utilized in the synthesis of antibacterial agents and MAO-B inhibitors.
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-5-iodobenzene is unique due to the combination of bromine, iodine, and ethoxy groups on the benzene ring.
Eigenschaften
Molekularformel |
C11H14BrIO |
|---|---|
Molekulargewicht |
369.04 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
AANBEJWTNFOOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)CCCBr)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


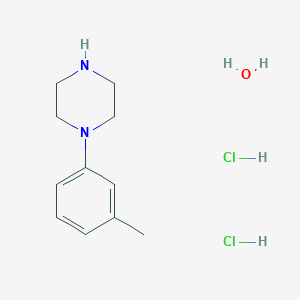
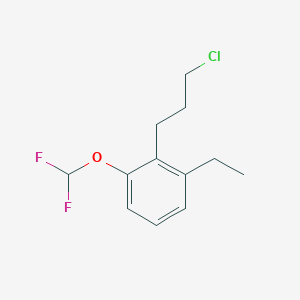
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
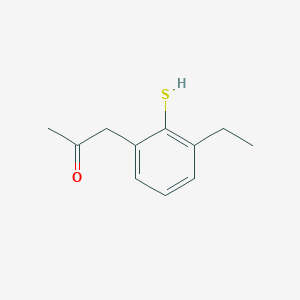
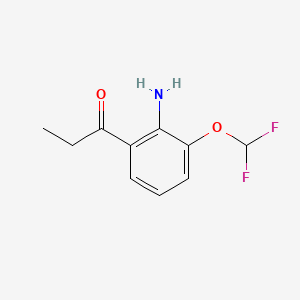
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
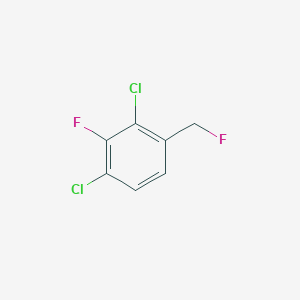
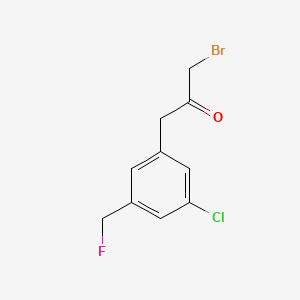
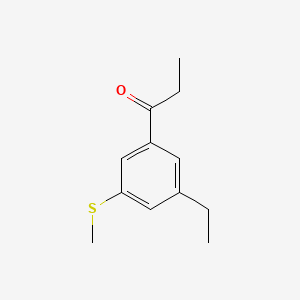
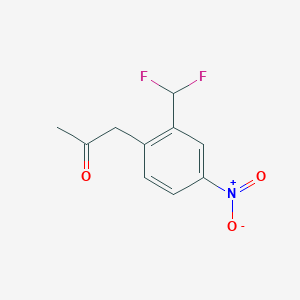
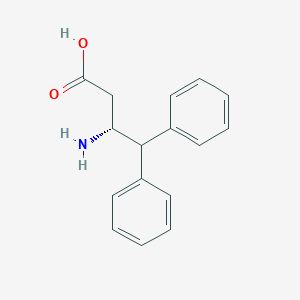
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
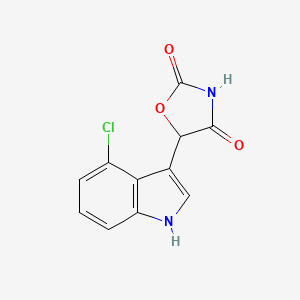
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
